2-(2-Bromoethyl)-1,1-dimethylcyclopropane
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Overview
Description
2-(2-Bromoethyl)-1,1-dimethylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,1-dimethylcyclopropane typically involves the reaction of 1,1-dimethylcyclopropane with a bromoethylating agent. One common method is the reaction of 1,1-dimethylcyclopropane with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,1-dimethylcyclopropane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted cyclopropanes.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Scientific Research Applications
2-(2-Bromoethyl)-1,1-dimethylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,1-dimethylcyclopropane involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromoethyl group acts as a reactive site for substitution or elimination reactions. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: Similar in structure but contains an amine group instead of a cyclopropane ring.
2-Bromoethyl methyl ether: Contains an ether group instead of a cyclopropane ring.
2-Bromoethyl isocyanate: Contains an isocyanate group instead of a cyclopropane ring.
Uniqueness
2-(2-Bromoethyl)-1,1-dimethylcyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical properties and reactivity compared to other bromoethyl compounds
Properties
IUPAC Name |
2-(2-bromoethyl)-1,1-dimethylcyclopropane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-6(7)3-4-8/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZXHGXMGGAAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1CCBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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